2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid
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Overview
Description
2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10BrNO3. This compound is characterized by the presence of an amino group, a bromo-substituted aromatic ring, and a methoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid typically involves the following steps:
Preparation of 4-Bromo-2-methoxyphenol: This intermediate is synthesized by reacting 4-bromoanisole with sodium hydroxide to yield 4-bromo-2-methoxyphenol.
Formation of 2-Bromo-2-(4-bromo-2-methoxyphenyl)acetic acid: The 4-bromo-2-methoxyphenol is then reacted with bromoacetic acid to produce 2-bromo-2-(4-bromo-2-methoxyphenyl)acetic acid.
Amination: Finally, the 2-bromo-2-(4-bromo-2-methoxyphenyl)acetic acid is treated with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylacetic acids, while oxidation and reduction reactions can produce corresponding oxides and amines.
Scientific Research Applications
2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and methoxy groups can participate in various chemical interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-bromophenyl)acetic acid: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
2-Amino-2-(4-methoxyphenyl)acetic acid: Lacks the bromo group, which can influence its interactions with biological molecules.
2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid: Similar structure but with a chloro group instead of a bromo group, leading to different chemical and biological properties.
Uniqueness
2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid is unique due to the presence of both bromo and methoxy groups on the aromatic ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
2-amino-2-(4-bromo-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPHFMGQTWCOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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